molecular formula C12H14FN3OS B6074782 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide

Cat. No. B6074782
M. Wt: 267.32 g/mol
InChI Key: ZCVIZNGEUZSKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thioxoacetamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. This may lead to the modulation of various biological pathways, resulting in the observed biological effects.
Biochemical and physiological effects:
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce the growth of bacteria. Additionally, it has been found to modulate various neurotransmitter systems in the brain, leading to its potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, it has been found to exhibit relatively low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in certain types of experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide. One potential avenue of research is the investigation of its potential applications in the treatment of neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in various types of experiments. Finally, the development of new synthesis methods for this compound may lead to the production of more cost-effective versions, which may increase its availability for use in lab experiments.

Synthesis Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide can be achieved using different methods. One of the commonly used methods involves the reaction of 4-fluorophenylpiperazine with thioacetic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Additionally, it has been investigated for its potential applications in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c13-9-1-3-10(4-2-9)15-5-7-16(8-6-15)12(18)11(14)17/h1-4H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVIZNGEUZSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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